molecular formula C19H20BrNO4 B3492552 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2,6-dimethylphenyl)acetamide

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B3492552
M. Wt: 406.3 g/mol
InChI Key: KCQTVTQBFMGDAT-UHFFFAOYSA-N
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Description

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2,6-dimethylphenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromo group, an ethoxy group, and a formyl group attached to a phenoxy ring, along with a dimethylphenyl group attached to an acetamide moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps:

    Bromination: The starting material, 2-ethoxy-4-formylphenol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.

    Formation of Phenoxy Acetamide: The brominated product is then reacted with 2,6-dimethylaniline in the presence of a base such as potassium carbonate (K2CO3) to form the phenoxy acetamide intermediate.

    Acetylation: The final step involves acetylation of the intermediate using acetic anhydride or acetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Hydrolysis: The acetamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

    Substitution: Formation of substituted phenoxyacetamides.

    Oxidation: Conversion to carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2,6-dimethylphenyl)acetamide serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for various modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its structural features may be exploited to develop drugs with specific biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the material science industry, this compound can be used in the synthesis of polymers and advanced materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable building block for creating materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2,6-dimethylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromo and formyl groups can facilitate binding to active sites, while the acetamide moiety may enhance its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromo-4-formylphenoxy)-N-(2,6-dimethylphenyl)acetamide: Lacks the ethoxy group, which may affect its reactivity and biological activity.

    2-(2-ethoxy-4-formylphenoxy)-N-(2,6-dimethylphenyl)acetamide: Lacks the bromo group, which may influence its ability to undergo substitution reactions.

    2-(2-bromo-6-ethoxyphenoxy)-N-(2,6-dimethylphenyl)acetamide: Lacks the formyl group, which may alter its oxidation and reduction behavior.

Uniqueness

The presence of the bromo, ethoxy, and formyl groups in 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2,6-dimethylphenyl)acetamide makes it unique compared to similar compounds. These functional groups provide a balance of reactivity and stability, making it a versatile intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

IUPAC Name

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO4/c1-4-24-16-9-14(10-22)8-15(20)19(16)25-11-17(23)21-18-12(2)6-5-7-13(18)3/h5-10H,4,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQTVTQBFMGDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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